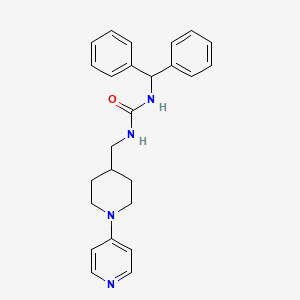
1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as GSK-3 inhibitor, which means it inhibits the activity of glycogen synthase kinase 3 (GSK-3) enzyme. GSK-3 is a crucial enzyme that plays a vital role in various physiological processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of GSK-3 activity has been proposed as a therapeutic strategy for several diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and apoptosis. The inhibition of GSK-3 activity by 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea leads to the activation of downstream signaling pathways, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea are diverse and depend on the specific context of its use. Studies have shown that this compound can regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea in lab experiments is its specificity towards GSK-3 activity. This compound has been shown to selectively inhibit GSK-3 activity without affecting other kinases, making it a useful tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is its potential toxicity. Studies have shown that this compound can have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea. One potential direction is the optimization of its chemical structure to improve its potency and selectivity towards GSK-3 activity. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential in various diseases. Furthermore, the identification of new targets and signaling pathways regulated by GSK-3 inhibition could provide new insights into the role of this enzyme in various physiological processes.
Synthesemethoden
The synthesis of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction between 1-(pyridin-4-yl)piperidine-4-carboxaldehyde and benzhydrylamine. The resulting intermediate is then treated with urea and a suitable base to obtain the final product. Other methods for synthesizing this compound have also been reported in the literature, including the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has been extensively studied for its potential applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that the inhibition of GSK-3 activity by 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can lead to the suppression of tumor growth and metastasis in various cancer types, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c30-25(27-19-20-13-17-29(18-14-20)23-11-15-26-16-12-23)28-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,15-16,20,24H,13-14,17-19H2,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZXPNIOKBART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)
![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)
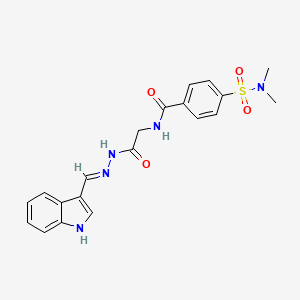

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)

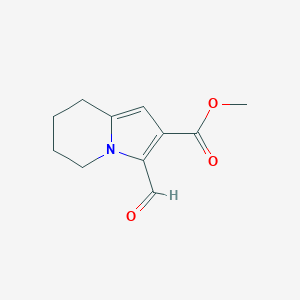

![3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate](/img/structure/B2996331.png)
![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)
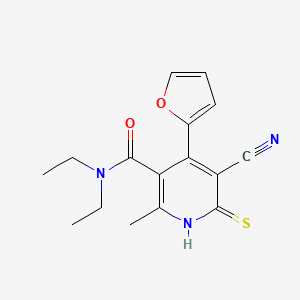
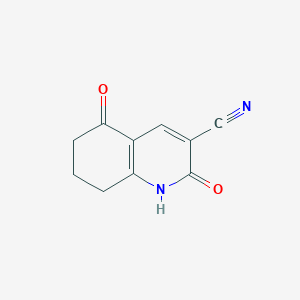
![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)